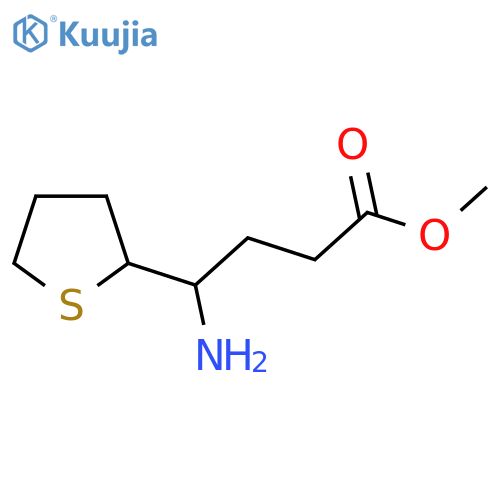Cas no 2228110-44-7 (methyl 4-amino-4-(thiolan-2-yl)butanoate)

2228110-44-7 structure
商品名:methyl 4-amino-4-(thiolan-2-yl)butanoate
methyl 4-amino-4-(thiolan-2-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-4-(thiolan-2-yl)butanoate
- EN300-1777473
- 2228110-44-7
-
- インチ: 1S/C9H17NO2S/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h7-8H,2-6,10H2,1H3
- InChIKey: PRHBQQJYNQGSND-UHFFFAOYSA-N
- ほほえんだ: S1CCCC1C(CCC(=O)OC)N
計算された属性
- せいみつぶんしりょう: 203.09799996g/mol
- どういたいしつりょう: 203.09799996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 77.6Ų
methyl 4-amino-4-(thiolan-2-yl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777473-0.5g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 0.5g |
$1495.0 | 2023-09-20 | ||
| Enamine | EN300-1777473-1.0g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 1g |
$1557.0 | 2023-06-02 | ||
| Enamine | EN300-1777473-2.5g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 2.5g |
$3051.0 | 2023-09-20 | ||
| Enamine | EN300-1777473-1g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 1g |
$1557.0 | 2023-09-20 | ||
| Enamine | EN300-1777473-5g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 5g |
$4517.0 | 2023-09-20 | ||
| Enamine | EN300-1777473-5.0g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 5g |
$4517.0 | 2023-06-02 | ||
| Enamine | EN300-1777473-10g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 10g |
$6697.0 | 2023-09-20 | ||
| Enamine | EN300-1777473-10.0g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 10g |
$6697.0 | 2023-06-02 | ||
| Enamine | EN300-1777473-0.1g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 0.1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1777473-0.05g |
methyl 4-amino-4-(thiolan-2-yl)butanoate |
2228110-44-7 | 0.05g |
$1308.0 | 2023-09-20 |
methyl 4-amino-4-(thiolan-2-yl)butanoate 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
2228110-44-7 (methyl 4-amino-4-(thiolan-2-yl)butanoate) 関連製品
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
